

# Comprehensive Structural Elucidation: 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone

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## Compound of Interest

Compound Name: 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone

CAS No.: 898750-04-4

Cat. No.: B1327773

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## Executive Summary & Compound Context

This technical guide provides a rigorous framework for the NMR structural assignment of **3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone**. This molecule represents a specific subclass of dihydrochalcones, often utilized as scaffolds in the development of TRPM5 agonists or as intermediates in the synthesis of complex heterocyclic therapeutics.

The structural core consists of an ortho-toluoyl moiety linked via an ethylene bridge to a 3-chloro-5-fluorophenyl ring. The presence of the fluorine atom introduces heteronuclear spin-spin coupling (

and

), which significantly complicates spectral interpretation but serves as a definitive diagnostic tool.

## Structural Topology

- IUPAC Name: 1-(2-methylphenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one
- Molecular Formula:
- Exact Mass: 276.07

- Key Spin Systems:
  - System A: 1,2-disubstituted benzene (o-tolyl).
  - System B: 1,3,5-trisubstituted benzene (3-Cl-5-F-phenyl).[1]
  - System C:  
  
aliphatic bridge (approximated as two triplets).

## Experimental Protocol

### Sample Preparation

To ensure high-resolution data and minimize solvent-solute interactions that shift labile protons (though none are present here, consistency is key), the following protocol is recommended:

- Solvent Selection: Deuterated Chloroform (  
  
, 99.8% D) with 0.03% v/v TMS.
  - Rationale:  
  
provides excellent solubility for lipophilic dihydrochalcones and prevents the viscosity broadening seen in DMSO-  
  
.
- Concentration: 10–15 mg of analyte in 600  
  
L solvent.
- Tube Quality: High-throughput 5mm NMR tubes (Type 1, Borosilicate).

### Acquisition Parameters (400 MHz Base Frequency)

- Temperature: 298 K (  
  
).

- NMR: 16 scans, relaxation delay ( )  
2.0s to ensure integration accuracy of aromatic protons.
- NMR: 1024 scans, power-gated decoupling (WALTZ-16).
- NMR: Essential for confirming the substitution pattern. Run non-decoupled to observe F-H splitting if needed, or proton-decoupled for a clean singlet check.

## NMR Spectral Analysis

The proton spectrum is distinct due to the separation of the aliphatic bridge and the two magnetically non-equivalent aromatic systems.

### Aliphatic Region (High Field)

The ethylene bridge connects the carbonyl to the fluorinated ring.

Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
2.48	Singlet (s)	3H		Characteristic of ortho-methyl on the benzoyl ring. Slightly deshielded by the adjacent carbonyl system.
3.05	Triplet ( , Hz)	2H	-	Benzylic protons attached to the 3-Cl-5-F ring.
3.22	Triplet ( , Hz)	2H	-	Adjacent to the carbonyl ( ). Deshielded due to the anisotropy of the carbonyl group.

## Aromatic Region (Low Field)

This region is complex. The o-tolyl ring shows a standard 4-proton pattern, while the 3-Cl-5-F ring shows distinct splitting due to Fluorine (

).

Chemical Shift ( , ppm)	Multiplicity	Coupling ( in Hz)	Assignment	Structural Logic
6.85	Doublet of Doublets (dt/dd)	,	H-4 (F-Ring)	Located between F and Cl. The large doublet is from F (ortho), small splitting from meta-H.
6.95	Doublet (d)		H-2 (F-Ring)	Located between Linker and F.
7.10	Singlet (br s)	-	H-6 (F-Ring)	Located between Linker and Cl. Minimal coupling to F (para).
7.25 - 7.40	Multiplet (m)	-	H-3', H-4', H-5'	o-Tolyl ring protons (meta/para to Carbonyl).
7.65	Doublet (d)		H-6'	o-Tolyl proton ortho to Carbonyl. Deshielded by carbonyl anisotropy.

## NMR & Fluorine Coupling Analysis

This is the most critical section for validation. The presence of Fluorine splits carbon signals into doublets.[2] The magnitude of the coupling constant (

) indicates the distance from the Fluorine atom.

## Carbon Assignment Table

(ppm)	Splitting Pattern	(Hz)	Assignment	Notes
21.2	Singlet	-		Methyl carbon.
29.8	Singlet (or weak d)		-	Benzylic to F-ring.
40.5	Singlet	-	-	Next to Carbonyl.
113.5	Doublet ( )	~22 ( )	C-4 (F-Ring)	Ortho to Fluorine.
115.8	Doublet ( )	~22 ( )	C-2 (F-Ring)	Ortho to Fluorine.
125.0	Doublet ( )	~3 ( )	C-6 (F-Ring)	Meta to Fluorine.
125.7	Singlet	-	C-3' (Tolyl)	
131.5	Singlet	-	C-6' (Tolyl)	
135.2	Doublet ( )	~10 ( )	C-3 (F-Ring)	Carbon bearing Chlorine (meta to F).
138.1	Singlet	-	C-2' (Tolyl)	Quaternary, bearing Methyl.
144.5	Doublet ( )	~7 ( )	C-1 (F-Ring)	Linker attachment (para to F).
162.8	Doublet ( )	~248 ( )	C-5 (F-Ring)	Carbon directly attached to Fluorine.
201.5	Singlet	-		Ketone Carbonyl.

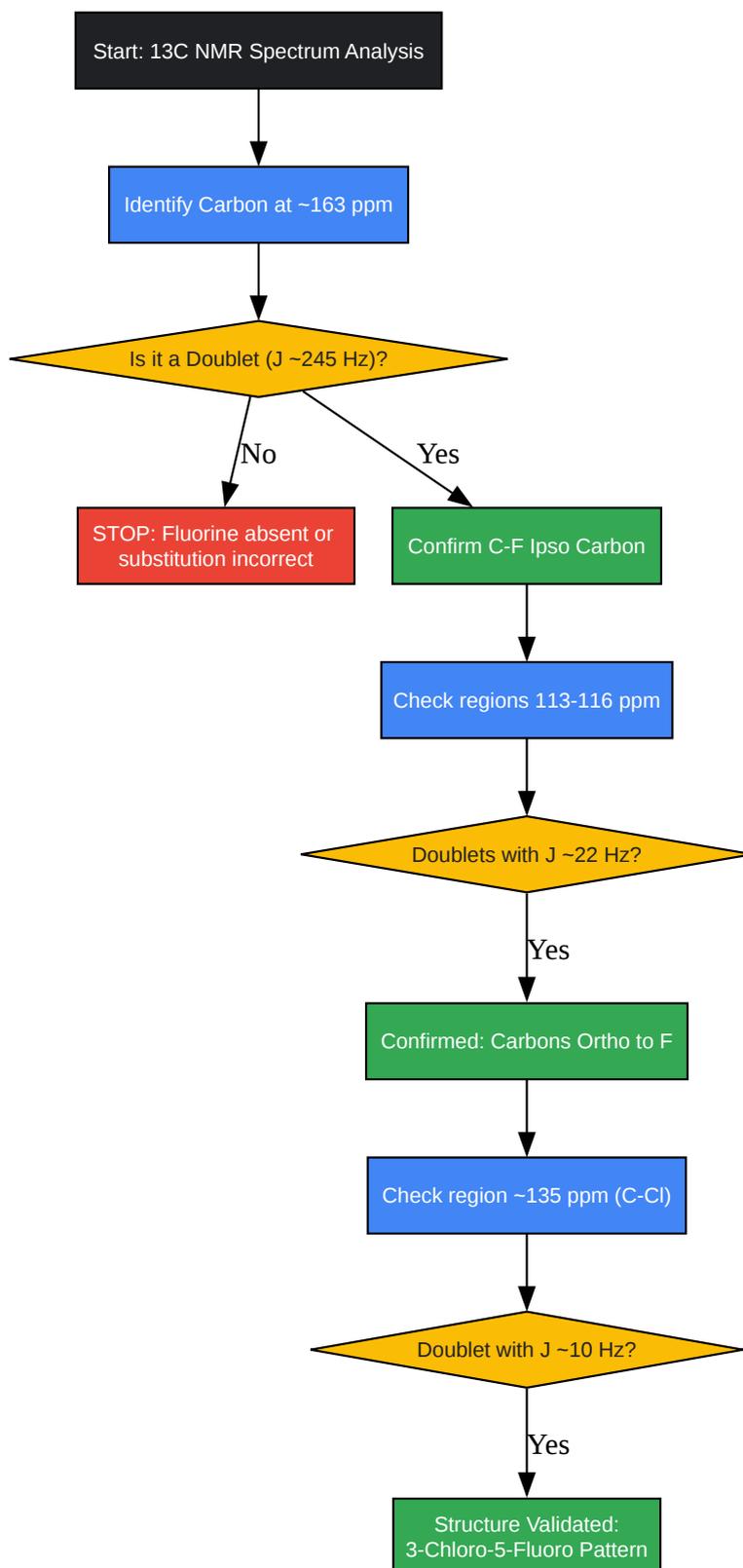
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*Critical Validation Step: The Carbon at ~163 ppm MUST appear as a large doublet (~248 Hz). If this is a singlet, the Fluorine is absent or the structure is incorrect.*

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## Logic Flow & Visualization

The following diagram illustrates the decision tree for assigning the aromatic regiochemistry using heteronuclear coupling logic.



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Caption: Logical workflow for validating the 3-chloro-5-fluorophenyl substitution pattern using

coupling constants.

## Advanced Verification: 2D NMR Strategy

For definitive proof of the linkage between the two rings and the propyl chain, the following 2D experiments are required:

- HMBC (Heteronuclear Multiple Bond Correlation):
  - Look for a correlation between the Methyl protons (2.48 ppm) and the Carbonyl carbon (201.5 ppm). This confirms the 2'-methyl position relative to the ketone.
  - Look for a correlation from the  
-  
protons (3.05 ppm) to the C-1 of the F-ring (144.5 ppm).
- COSY (Correlation Spectroscopy):
  - Confirm the spin system of the ethylene bridge (  
-  
coupling to  
-  
).
  - Verify the contiguous proton network on the o-tolyl ring.

## References

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